molecular formula C6H9NO4 B2565491 (E)-Ethyl 2-methyl-3-nitroacrylate CAS No. 1070237-84-1

(E)-Ethyl 2-methyl-3-nitroacrylate

Cat. No. B2565491
CAS RN: 1070237-84-1
M. Wt: 159.141
InChI Key: VWNOIOYJZLAKBX-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves nitration and other reactions . For example, the synthesis of 2-methyl-3-nitropyridines involves reactions with various aromatic aldehydes . Another method involves the oxidation of 3-nitro-o-xylene into 2-methyl-3-nitrobenzoic acid .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For example, 2-METHYL-3-NITROBENZOIC ACID, a nitrated carboxylic acid, can donate hydrogen ions if a base is present to accept them . They react with all bases, both organic and inorganic .

Scientific Research Applications

Genotoxicity and Mutagenicity

Research on compounds like 1-Ethyl-1-nitrosourea (ENU) shows its potent mutagenic effects across various biological systems, from viruses to mammalian cells, highlighting its utility in research for understanding genetic mutations and cancer mechanisms (Shibuya & Morimoto, 1993).

Sterilization Techniques

Studies on Ethylene Oxide (EO) detail its extensive use in sterilizing medical devices, emphasizing the importance of optimizing sterilization cycles and understanding EO's mechanism of action to ensure safety and effectiveness (Mendes, Brandão, & Silva, 2007).

Polymer Chemistry

Research on lower alkyl acrylate monomers, including ethyl acrylate, explores their use in producing polymers for various applications, examining the balance between utility and safety, particularly concerning their genotoxic, mutagenic, and carcinogenic potentials (Suh et al., 2018).

Environmental Safety and Applications

Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, are studied for their potential in dissolving biopolymers, with a focus on understanding their toxicity and environmental impact before large-scale industrial use (Ostadjoo et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds. Enamines, for example, act as nucleophiles in a fashion similar to enolates . They undergo an SN2 reaction with reactive alkyl halides to give the iminium salt .

properties

IUPAC Name

ethyl (E)-2-methyl-3-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNOIOYJZLAKBX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 2-methyl-3-nitroacrylate

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